molecular formula C8H7NO3 B6613808 N-(2H-1,3-benzodioxol-5-yl)formamide CAS No. 117889-14-2

N-(2H-1,3-benzodioxol-5-yl)formamide

Cat. No. B6613808
M. Wt: 165.15 g/mol
InChI Key: SHZVFELFDIDUHB-UHFFFAOYSA-N
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Patent
US09340544B2

Procedure details

Was prepared according to Example 2 from 3,4-(methylenedioxy)aniline and formic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.[CH:11](O)=[O:12]>>[O:10]1[C:9]2[CH:8]=[CH:7][C:5]([NH:6][CH:11]=[O:12])=[CH:4][C:3]=2[O:2][CH2:1]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared

Outcomes

Product
Name
Type
Smiles
O1COC2=C1C=CC(=C2)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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